

3-Methyl-D-phenylalanine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-D-phenylalanine

Cat. No.: B556593

[Get Quote](#)

An In-depth Technical Guide to **3-Methyl-D-phenylalanine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **3-Methyl-D-phenylalanine**, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design.

Chemical Structure and Identifiers

3-Methyl-D-phenylalanine is a derivative of the essential amino acid D-phenylalanine, featuring a methyl group substitution at the third position (meta-position) of the phenyl ring. This modification imparts distinct structural and physicochemical properties compared to its parent amino acid.

- IUPAC Name: (2R)-2-amino-3-(3-methylphenyl)propanoic acid[1]
- Synonyms: D-Phe(3-Me)-OH, m-Methyl-D-phenylalanine, H-D-Phe(3-Me)-OH, (R)-2-Amino-3-(m-tolyl)propanoic acid[1][2]
- CAS Number: 114926-39-5[1]
- Chemical Formula: C₁₀H₁₃NO₂[1]
- SMILES: CC1=CC(=CC=C1)C--INVALID-LINK--N[1]

Physicochemical Properties

The addition of a methyl group to the phenyl ring increases the hydrophobicity of the molecule, which can influence the properties of peptides into which it is incorporated.[2] Quantitative properties are summarized in the table below.

Property	Value	Source
Molecular Weight	179.22 g/mol	[1]
Melting Point	226 - 231 °C	Chem-Impex
Appearance	Beige powder	Chem-Impex
Solubility	Slightly soluble in water.	Fisher Scientific
Polar Surface Area	63.3 Å ²	[1]
XLogP3	-1.2	[1]

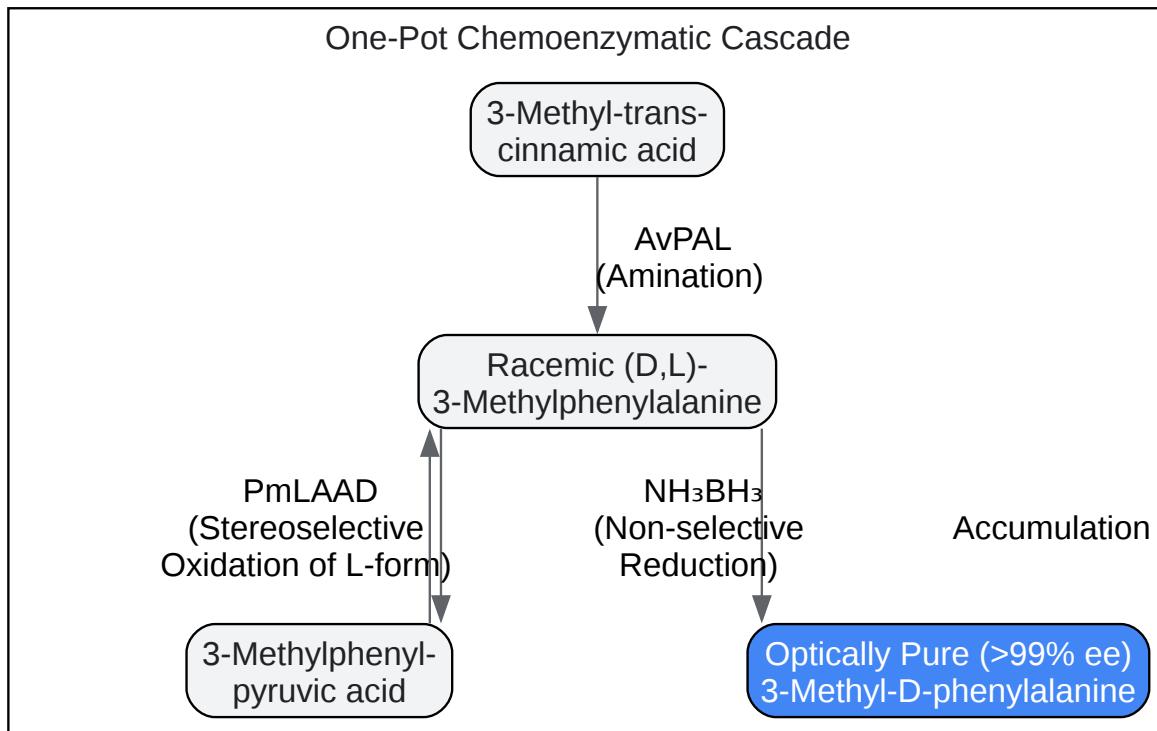
Synthesis and Experimental Protocols

The synthesis of enantiomerically pure D-arylalanines like **3-Methyl-D-phenylalanine** is a key challenge. Modern chemoenzymatic methods offer an efficient and highly selective approach.

Experimental Protocol: Chemoenzymatic Synthesis of D-Arylalanines

This protocol describes a general one-pot, multi-enzyme cascade for the synthesis of substituted D-phenylalanines from corresponding trans-cinnamic acids. This method leverages the low stereoselectivity of a Phenylalanine Ammonia Lyase (PAL) and the high stereoselectivity of an L-Amino Acid Deaminase (LAAD) coupled with a non-selective reducing agent.[3][4][5]

Objective: To synthesize an optically pure D-arylalanine from a substituted trans-cinnamic acid.


Materials:

- Substituted trans-cinnamic acid (e.g., 3-methyl-trans-cinnamic acid)

- Phenylalanine Ammonia Lyase (PAL) from *Anabaena variabilis* (AvPAL), potentially an engineered variant for higher D-selectivity (e.g., AvPAL-N347A).[3]
- L-Amino Acid Deaminase (LAAD) from *Proteus mirabilis* (PmLAAD).[3]
- Ammonia-borane complex (NH_3BH_3) as a reducing agent.[3]
- Ammonia buffer (e.g., 1 M $(\text{NH}_4)_2\text{CO}_3$, pH ~9.0)
- Whole-cell biocatalysts (e.g., *E. coli* overexpressing the required enzymes) or purified enzymes.

Methodology:

- Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of the starting trans-cinnamic acid substrate in the ammonia buffer.
- Enzyme Addition: Add the PAL and LAAD enzymes (or the whole-cell catalysts) to the reaction mixture.
- Initiation of Deracemization: Add the reducing agent, ammonia-borane, to the mixture.
- Reaction Conditions: Incubate the reaction at an optimal temperature (e.g., 37°C) with continuous agitation (e.g., 220 rpm) for a specified period (e.g., 7-24 hours).[5]
- Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate of the starting material and the enantiomeric excess (ee) of the D-arylalanine product.
- Termination and Purification: Once the reaction reaches completion (high conversion and >99% ee), terminate the reaction by removing the biocatalyst (e.g., centrifugation for whole cells). The product can then be purified from the supernatant using standard techniques like ion-exchange chromatography or crystallization.

[Click to download full resolution via product page](#)

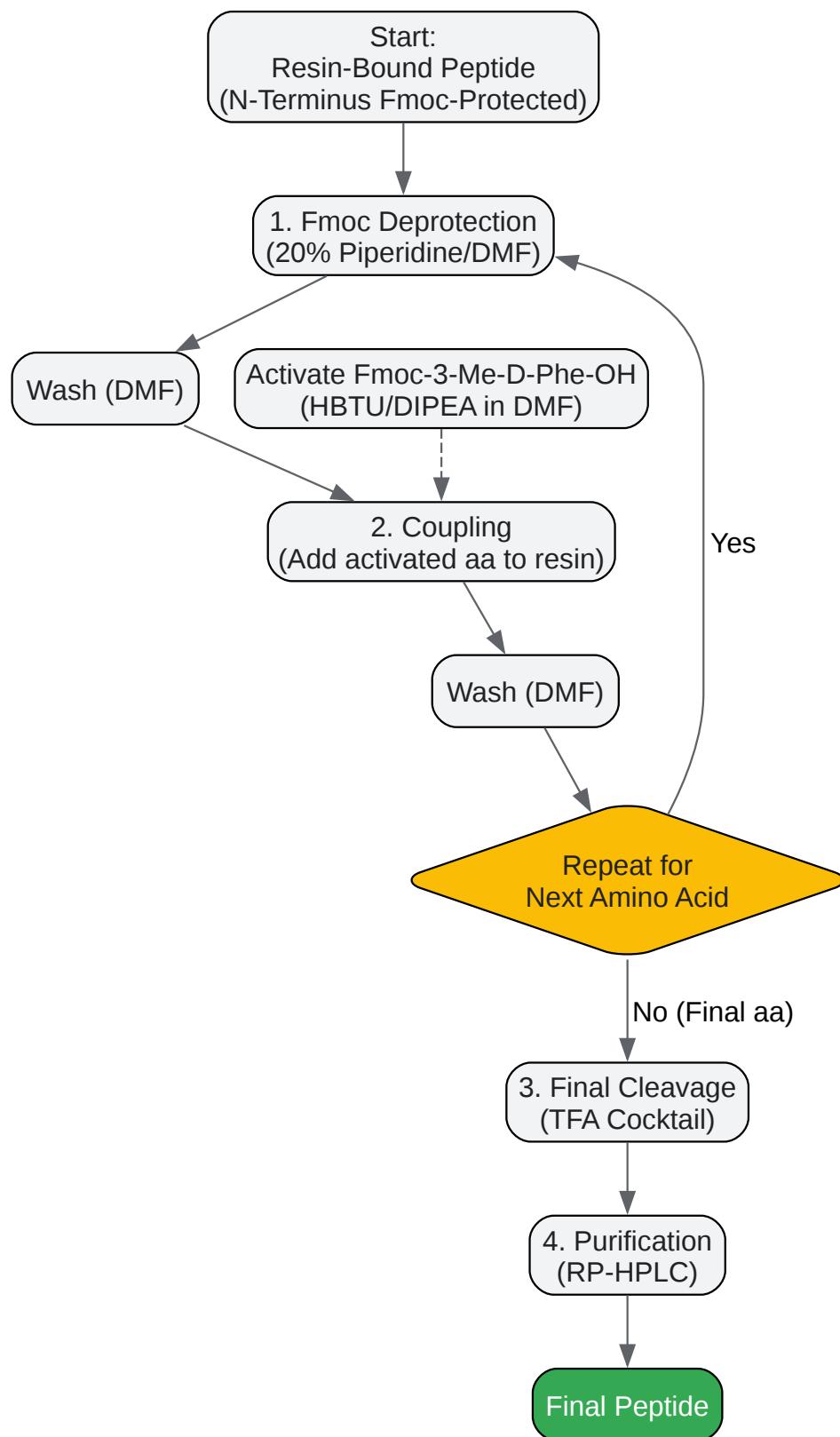
Caption: Chemoenzymatic synthesis of D-arylalanines.

Experimental Protocol: Incorporation into Peptides via SPPS

3-Methyl-D-phenylalanine is primarily used as a building block to create peptides with enhanced properties.[2] The following is a generalized protocol for its incorporation using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8]

Objective: To incorporate Fmoc-**3-Methyl-D-phenylalanine**-OH into a growing peptide chain on a solid support.

Materials:


- Rink Amide or Wang resin (pre-loaded with the first amino acid).

- Fmoc-**3-Methyl-D-phenylalanine-OH**.
- Other required Fmoc-protected L- or D-amino acids.
- Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF).[\[7\]](#)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.[\[7\]](#)
- Base: N,N-diisopropylethylamine (DIPEA).[\[7\]](#)
- Solvents: DMF, Dichloromethane (DCM).
- Washing solvent: DMF.
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
- Cold diethyl ether.

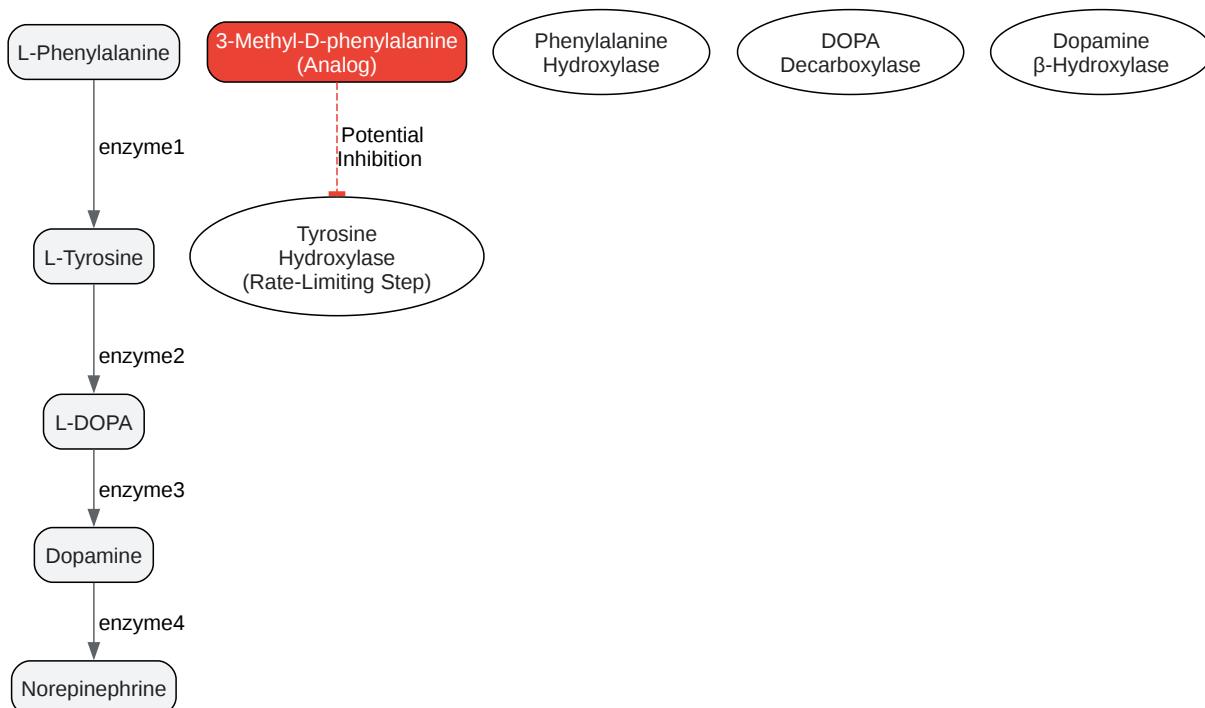
Methodology:

- Resin Swelling: Swell the resin in DMF in a suitable reaction vessel for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF to remove piperidine and byproducts.
- Amino Acid Activation: In a separate vial, dissolve Fmoc-**3-Methyl-D-phenylalanine-OH** (e.g., 4 equivalents), HBTU (3.95 eq.), and DIPEA (8 eq.) in DMF to pre-activate the amino acid's carboxyl group.
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to form the peptide bond. Due to potential steric hindrance from the methyl group, extended coupling times or stronger coupling reagents may be necessary.[\[6\]](#)
- Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

- Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
- Final Cleavage: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
- Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Purify the peptide using reverse-phase HPLC.[6]

[Click to download full resolution via product page](#)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

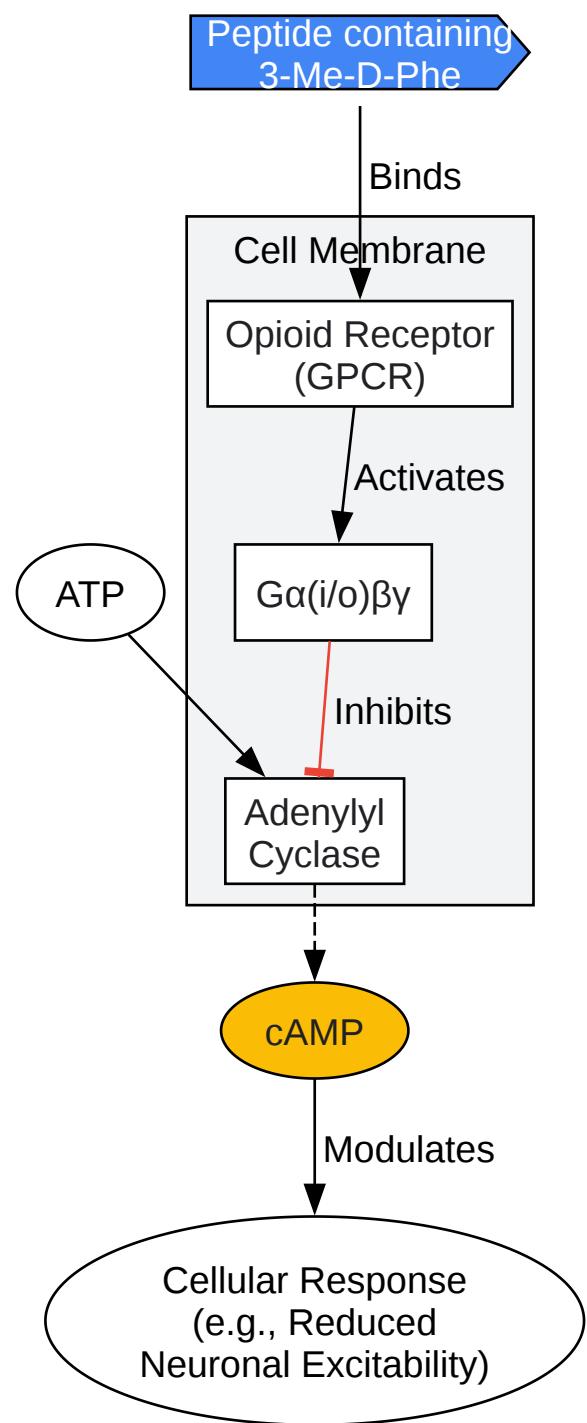

Biological Activity and Applications

The unique structure of **3-Methyl-D-phenylalanine** makes it a valuable tool for modifying peptides to alter their biological function. Its primary applications are in drug development and neuroscience research.[\[2\]](#)

- Enhanced Stability: The D-configuration provides resistance to degradation by proteases and peptidases, which typically recognize L-amino acids. This increases the *in vivo* half-life of peptides.
- Modulation of Receptor Activity: The altered stereochemistry and increased hydrophobicity can change a peptide's three-dimensional structure, potentially altering its binding affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs).[\[9\]](#)
- Neuroscience Research: It is used in studies of neurotransmitter pathways.[\[2\]](#) Phenylalanine analogues can act as inhibitors of key enzymes in neurotransmitter synthesis. For example, the related compound α -Methylphenylalanine is known to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine).[\[10\]](#)

Potential Mechanism: Interference with Catecholamine Synthesis

Phenylalanine is the natural precursor for tyrosine, which is then converted into L-DOPA and subsequently into the catecholamine neurotransmitters. Phenylalanine analogues can interfere with this pathway.



[Click to download full resolution via product page](#)

Caption: Potential inhibition of catecholamine synthesis pathway.

Potential Mechanism: Modulation of Opioid Receptor Signaling

Peptides incorporating D-phenylalanine have been extensively studied as modulators of opioid receptors, which are GPCRs involved in pain perception. The D-amino acid can alter the peptide's conformation, turning it into a potent agonist or antagonist.[9]

[Click to download full resolution via product page](#)

Caption: General signaling pathway for an inhibitory GPCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-D-phenylalanine | C10H13NO2 | CID 6993650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. α -Methylphenylalanine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [3-Methyl-D-phenylalanine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556593#3-methyl-d-phenylalanine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com